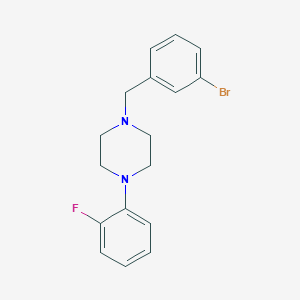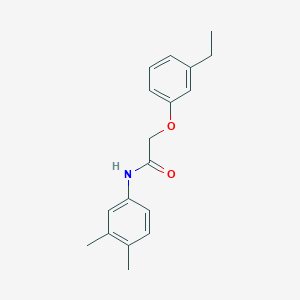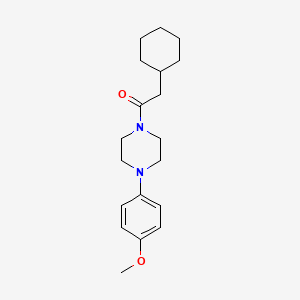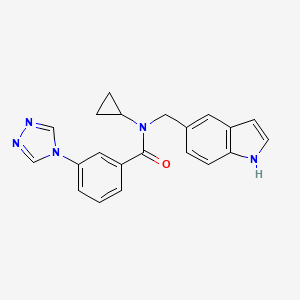
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess various biological activities.
作用机制
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor agonist and dopamine receptor antagonist. It also modulates the activity of other neurotransmitters such as glutamate and GABA. These actions are believed to contribute to the therapeutic effects of this compound.
Biochemical and physiological effects:
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine has been found to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. It also modulates the activity of inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. Moreover, this compound has been found to affect the activity of ion channels and transporters, which are involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
The advantages of using 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine in lab experiments include its high potency, selectivity, and specificity. It also exhibits a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated. Moreover, the exact mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
未来方向
There are several future directions for the research on 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine. One direction is to further investigate its therapeutic potential in various diseases such as schizophrenia, depression, anxiety, pain, inflammation, and cancer. Another direction is to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitters and signaling pathways. Moreover, the development of more potent and selective derivatives of this compound can lead to the discovery of novel therapeutic agents. Finally, the evaluation of the safety and efficacy of this compound in clinical trials can pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has shown promising therapeutic potential in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of novel therapeutic agents for various diseases.
合成方法
The synthesis of 1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-(3-bromobenzyl)-4-(2-fluorophenyl)piperazine has been found to exhibit various biological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. Due to these properties, this compound has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, pain, inflammation, and cancer.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXWUGINWBNQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)
![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)

![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)